Cas no 34014-46-5 (1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester)

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester structure
34014-46-5 structure
商品名:1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester
CAS番号:34014-46-5
MF:C11H8O4
メガワット:204.17882
CID:294585
PubChem ID:5131195

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester
    • methyl 1-oxo-1H-isochromene-4-carboxylate
    • methyl 1-oxoisochromene-4-carboxylate
    • 1-Oxo-1H-isochromen-4-carbonsaeure-methylester
    • 1-oxo-1H-isochromene-4-carboxylic acid methyl ester
    • 4-methoxycarbonyl-1H-2-benzopyran-1-one
    • 4-methoxycarbonylisocoumarin
    • AC1NO2GE
    • AC1Q43QW
    • CTK4H1603
    • Methyl-1-oxo-1H-2-benzopyran-4-carboxylat
    • Methyl-isocoumarin-4-carboxylat
    • Methylisocoumarin-4-carboxylate
    • SCHEMBL22230050
    • CCG-109441
    • 2-amino-6-(propylamino)pyrimidin-4-ol
    • SR-01000468787
    • 12R-0817
    • 34014-46-5
    • SR-01000468787-1
    • AKOS005081499
    • DTXSID50408618
    • MDL: MFCD00140351
    • インチ: InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3
    • InChIKey: YCZBJTNKYCLBET-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=COC(=O)C2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 204.04224
  • どういたいしつりょう: 204.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.6

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629990-5g
Methyl 1-oxo-1H-isochromene-4-carboxylate
34014-46-5 98%
5g
¥22898.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629990-2g
Methyl 1-oxo-1H-isochromene-4-carboxylate
34014-46-5 98%
2g
¥21168.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629990-10g
Methyl 1-oxo-1H-isochromene-4-carboxylate
34014-46-5 98%
10g
¥34927.00 2024-05-18

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl esterに関する追加情報

Professional Introduction to 1H-2-Benzopyran-4-carboxylic Acid, 1-Oxo-, Methyl Ester (CAS No. 34014-46-5)

1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester, identified by its Chemical Abstracts Service (CAS) number 34014-46-5, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative belongs to the benzopyran family, a class of molecules known for their diverse biological activities and synthetic utility. The presence of a carboxylic acid ester at the 4-position and a ketone functionality at the 1-position contributes to its unique reactivity and potential applications in drug discovery.

The benzopyran scaffold is a privileged structure in medicinal chemistry, frequently observed in natural products and bioactive molecules. Its aromatic system and ability to adopt various conformations make it an excellent candidate for designing molecules with specific binding properties. In particular, 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester has been explored for its potential role as an intermediate in the synthesis of more complex pharmacophores. The ester group at the 4-position provides a handle for further functionalization, enabling chemists to modify the molecule’s properties as needed for different biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of benzopyran derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds can interact with biological targets such as enzymes and receptors, modulating pathways relevant to diseases like cancer, inflammation, and neurodegeneration. The specific arrangement of functional groups in 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The ketone and ester functionalities can undergo a variety of reactions, including reduction, oxidation, hydrolysis, and coupling reactions, allowing for the creation of structurally diverse derivatives. This flexibility has been exploited in several research studies aimed at developing novel scaffolds with improved pharmacokinetic profiles or enhanced binding affinity. For instance, modifications to the aromatic ring or the substituents attached to it can fine-tune electronic properties, affecting how the molecule interacts with biological systems.

In the context of drug discovery, 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester has been used as a building block in the synthesis of analogs with potential therapeutic applications. Researchers have leveraged its core structure to develop molecules that exhibit inhibitory activity against key enzymes involved in disease pathways. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of proteases implicated in cancer progression or as modulators of inflammatory responses. The ability to modify both the aromatic core and the functional groups attached to it provides a robust framework for generating libraries of compounds for high-throughput screening.

The synthesis of 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions that construct the benzopyran ring system followed by functionalization steps to introduce the carboxylic acid ester and ketone groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.

The pharmacological profile of 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester is still being actively investigated, but preliminary data suggest several potential applications. Its structural similarity to known bioactive molecules has prompted researchers to explore its effects on various biological pathways. In particular, its ability to interact with receptors or enzymes has been linked to anti-inflammatory and anticancer activities. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, these early findings underscore its significance as a pharmacological probe.

One notable area where this compound has shown promise is in the development of radiolabeled derivatives for use in diagnostic imaging techniques such as positron emission tomography (PET). Benzopyran derivatives can be incorporated into PET tracers that allow researchers to visualize biological processes non-invasively. The structural features of 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester make it an attractive candidate for such applications due to its stability and compatibility with radiolabeling techniques. These radiolabeled compounds could provide valuable tools for studying disease mechanisms at the molecular level.

Another emerging application lies in materials science and nanotechnology. The unique electronic properties of benzopyran derivatives have been exploited in designing organic semiconductors and light-emitting materials used in electronic devices such as organic light-emitting diodes (OLEDs). The rigidity provided by the aromatic system allows these compounds to exhibit desirable optical characteristics when incorporated into thin films or nanoparticles. Researchers are exploring modifications to 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester to enhance its performance as a component in advanced materials.

The future direction of research on 1H-2-Benzopyran-4-carboxylic acid, 1-oxo-, methyl ester is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. As computational tools become more sophisticated, virtual screening methods will play an increasingly important role in identifying new applications for this compound. Additionally, advances in synthetic biology may enable more efficient production methods tailored to specific research needs.

In conclusion,1H-2-Benzopyran-4-carboxylic acid, methyl ester, CAS No. 34014–46–5, represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs while also serving as a platform for developing innovative materials with tailored properties. As research continues,this molecule is expected to remain at forefrontof scientific exploration,yielding new insights into biology,medicine,and materials science alike.

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